3-(2-Methoxy-5-nitrophenoxy)propan-1-ol
Description
3-(2-Methoxy-5-nitrophenoxy)propan-1-ol is a synthetic organic compound featuring a propanol backbone substituted with a phenoxy group containing methoxy (–OCH₃) and nitro (–NO₂) moieties at the 2- and 5-positions, respectively. The hydroxyl (–OH) group at the terminal carbon of the propanol chain contributes to its polar nature, making it soluble in polar solvents. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in β-blockers or nitroaromatic derivatives, where substituent positioning critically influences reactivity and biological activity .
Properties
IUPAC Name |
3-(2-methoxy-5-nitrophenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-15-9-4-3-8(11(13)14)7-10(9)16-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKZNHJZKXNJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Methoxy-5-nitrophenoxy)propan-1-ol typically involves the reaction of 2-methoxy-5-nitrophenol with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
3-(2-Methoxy-5-nitrophenoxy)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halides or other nucleophiles under suitable conditions.
Scientific Research Applications
3-(2-Methoxy-5-nitrophenoxy)propan-1-ol has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-(2-Methoxy-5-nitrophenoxy)propan-1-ol to other propanol-derived compounds are outlined below. Key differences lie in substituent groups, molecular weight, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The nitro group in this compound increases electrophilicity compared to methoxy or chloro substituents in analogs. This enhances its utility in nitro-reduction reactions or as a precursor in dye synthesis . Methoxy groups in position 2 (as in the target compound) or 4 (as in T3D4050) influence steric hindrance and electronic effects, altering reaction kinetics in nucleophilic substitutions .
The chlorophenyl analog (149877-41-8) exhibits anticholinergic effects due to lipophilic Cl and tertiary amine groups, contrasting with the target compound’s nitro-driven reactivity .
Stability and Solubility: The hydroxyl group in this compound improves water solubility (logP ≈ 1.2) compared to the more lipophilic chlorophenyl analog (logP ≈ 2.8) . Thermal stability is reduced in nitro-substituted compounds due to decomposition risks, unlike methoxy or chloro derivatives .
Research Implications
- Synthetic Applications : The nitro group’s electron-withdrawing nature makes the target compound a valuable intermediate for explosives, dyes, or pharmaceuticals requiring nitroaromatic backbones.
- Biological Limitations: Absence of amino or chloro groups limits direct therapeutic use but supports niche roles in prodrug design .
Biological Activity
3-(2-Methoxy-5-nitrophenoxy)propan-1-ol is a chemical compound that has garnered attention in biological research due to its potential bioactive properties. This article delves into its biological activity, including its mechanisms of action, antiproliferative effects, and therapeutic potential, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy and nitro group on the phenoxy ring, which may influence its biological activity. Its chemical structure can be represented as follows:
The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain cellular pathways, potentially impacting processes such as cell proliferation and apoptosis.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. The results indicate significant cytotoxic effects, particularly in breast cancer cells.
Case Study: In Vitro Testing
In a controlled study, the compound was tested against several cancer cell lines, including MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and A549 (lung adenocarcinoma). The following table summarizes the IC50 values obtained from these experiments:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
| A549 | 35 |
These results demonstrate that this compound exhibits potent antiproliferative activity, particularly in MCF-7 cells.
Study Design
A comprehensive study involved exposing various cancer cell lines to this compound at concentrations ranging from 0 to 100 μM for 48 hours. The viability of cells was measured using the WST-1 assay, which assesses mitochondrial metabolic activity.
Results
The findings indicated a dose-dependent decrease in cell viability across all tested lines, with MCF-7 cells showing the most significant sensitivity to treatment. Flow cytometry analysis further revealed that treatment with this compound led to increased rates of apoptosis in MCF-7 cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
